5-{[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}-5-oxopentanoic acid
Overview
Description
5-{[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}-5-oxopentanoic acid is an organic compound with interesting chemical properties and significant applications in various fields of science, including chemistry, biology, and medicine. This compound contains a blend of halogenated and substituted pyrazole rings, making it an attractive subject for research and industrial uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}-5-oxopentanoic acid typically involves multi-step organic reactions. The starting materials often include commercially available compounds like 2-chloro-6-fluorobenzyl halides, 3,5-dimethylpyrazole, and aminopentanoic acid derivatives. The key steps include:
Nucleophilic substitution: of the halobenzyl group to introduce the pyrazole moiety.
Coupling reaction: between the pyrazole intermediate and aminopentanoic acid.
Purification and characterization: using chromatographic techniques and spectroscopy to confirm the structure.
Industrial Production Methods
In an industrial setting, the production of this compound is optimized for large-scale synthesis. Techniques like continuous flow chemistry and automated synthesis are employed to improve yield and efficiency. Key factors in industrial production include:
Efficient catalysts: to speed up reactions.
Optimized reaction conditions: to maximize yield and minimize by-products.
Scalable purification methods: to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: Conversion of the methyl groups to hydroxyl or carbonyl groups.
Reduction: Possible reduction of the ketone group to alcohol.
Substitution: Halogen atoms can be replaced by other nucleophiles, leading to diverse derivatives.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Utilizing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Employing nucleophiles such as amines or thiols under appropriate conditions like elevated temperature or presence of a base.
Major Products
The major products formed from these reactions vary based on the reagents and conditions used. For example, oxidation typically produces ketones or carboxylic acids, while reduction and substitution yield alcohols or substituted derivatives, respectively.
Scientific Research Applications
Chemistry
In chemistry, 5-{[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}-5-oxopentanoic acid is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound is investigated for its potential as a ligand in receptor studies. Its structure suggests it may interact with certain proteins or enzymes, making it a candidate for biochemical assays and binding studies.
Medicine
In the medical field, researchers explore its potential as a therapeutic agent. The halogenated and pyrazole components are often found in drugs, suggesting possible pharmacological activities that could be harnessed for treatment purposes.
Industry
Industrially, this compound can be used in the synthesis of materials with specialized properties. Its structural features might be valuable in the development of polymers or coatings with specific chemical resistances.
Mechanism of Action
The mechanism by which 5-{[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}-5-oxopentanoic acid exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The key pathways include:
Binding to receptor sites: : Modulating biological activity by acting as an agonist or antagonist.
Enzyme inhibition: : Blocking the active site or altering enzyme conformation to inhibit its activity.
Comparison with Similar Compounds
Compared to other halogenated pyrazole derivatives, 5-{[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}-5-oxopentanoic acid stands out due to its unique substitution pattern. Similar compounds might include:
4-{[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}butanoic acid: : Differing by the length of the carbon chain.
5-{[1-(4-bromo-2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}-5-oxopentanoic acid: : Variation in halogen substitution.
5-{[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}-hexanoic acid: : Chain length variation.
Properties
IUPAC Name |
5-[[1-[(2-chloro-6-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]amino]-5-oxopentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN3O3/c1-10-17(20-15(23)7-4-8-16(24)25)11(2)22(21-10)9-12-13(18)5-3-6-14(12)19/h3,5-6H,4,7-9H2,1-2H3,(H,20,23)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CADRSJVNWPIFIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC=C2Cl)F)C)NC(=O)CCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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